molecular formula C12H12N2O4S B2953057 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid CAS No. 869651-71-8

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2953057
CAS No.: 869651-71-8
M. Wt: 280.3
InChI Key: DFMRRKMOBGGDLK-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a benzothiazole sulfone moiety and a carboxylic acid group at the 2-position.

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMRRKMOBGGDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield.

Chemical Reactions Analysis

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrolidine Carboxylic Acid Derivatives

Compound Name Pyrrolidine Substitution Position Key Substituent(s) Functional Groups Present
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid (Target) 1-position Benzothiazole sulfone Sulfone, carboxylic acid
(R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid 1- and 3-positions Thiazole carbamoyl, chloromethylphenyl Amide, carboxylic acid, chloro
1-Benzyl-pyrrolidine-3-carboxylic acid derivatives 1- and 3-positions Benzyl, naphthalene, or quinoline hydrazides Hydrazide, carboxylic acid
(2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid 1- and 5-positions Biphenyl carbonyl, chlorophenyl Ester, carboxylic acid, chloro, methoxy

Key Observations :

  • The target compound’s benzothiazole sulfone substituent distinguishes it from analogs with thiazole (e.g., ) or benzyl groups (e.g., ), offering unique electronic and steric properties.
  • Stereochemistry : Unlike the (R)-configured pyrrolidine-3-carboxylic acid in and the (2S,5R) stereochemistry in , the target compound’s stereochemical configuration is unspecified, which may influence its biological activity.

Physical-Chemical Properties

Table 2: Physical-Chemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) CAS No. Key Properties (Inferred)
Target Compound ~296.3* N/A High polarity due to sulfone
(R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid ~529.0 N/A Moderate lipophilicity (amide/chloro)
1-Benzyl-pyrrolidine-3-carboxylic acid derivatives 421.46–422.49 1164556-98-2 Variable solubility (hydrazide groups)
GLPG0974 ~484.9 N/A High lipophilicity (aromatic substituents)

*Calculated based on molecular formula C₁₂H₁₃N₂O₄S.

Key Observations :

  • The target’s lower molecular weight (~296.3 g/mol) compared to (~529.0 g/mol) or (~421–422 g/mol) may enhance bioavailability.
  • LogP : The sulfone group likely reduces logP compared to lipophilic analogs like , which features a biphenyl group.

Biological Activity

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H12N2O4S
  • Molecular Weight : 280.3 g/mol
  • IUPAC Name : 1-(1,1-Dioxido-1lambda6-2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with a benzothiazole moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Research has indicated several potential therapeutic applications:

1. Enzyme Inhibition

Studies have highlighted the compound's role as an inhibitor of specific enzymes. For instance, it has been investigated for its inhibitory effects on arginase, an enzyme involved in the urea cycle and linked to various physiological processes.

Enzyme TargetIC50 Value (nM)Reference
Arginase I1.3
Arginase II8.1

2. Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity may contribute to its potential therapeutic effects in conditions associated with oxidative damage.

3. Anticancer Potential

Research has indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid:

Case Study 1: Arginase Inhibition
A study published in PubMed reported the design and synthesis of a series of pyrrolidine derivatives that included this compound as a lead candidate for arginase inhibition. The findings demonstrated significant potency against both isoforms of arginase, suggesting potential applications in treating conditions like cancer and cardiovascular diseases where arginase plays a critical role .

Case Study 2: Antioxidant Mechanism
In another study focusing on oxidative stress, the compound was tested for its ability to scavenge free radicals. Results showed that it effectively reduced oxidative damage in cellular models, highlighting its potential use as a protective agent in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in substituents on the pyrrolidine ring and benzothiazole moiety have been systematically studied to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid, and how can reaction efficiency be validated?

Synthetic routes often involve multi-step reactions, such as coupling benzothiazole derivatives with pyrrolidine-carboxylic acid precursors. For example, a modified Buchwald-Hartwig amination or Ullmann coupling could link the benzothiazole sulfonamide moiety to the pyrrolidine ring . Efficiency can be validated via TLC monitoring (e.g., silica gel plates with UV detection) and quantified using HPLC with a C18 column (acetonitrile/water gradient). Yield optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄) or bases (e.g., K₂CO₃) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments and carbon backbone, with characteristic shifts for the sulfonyl group (~δ 3.5–4.0 ppm) and pyrrolidine ring protons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 323.08).
  • Elemental Analysis : Confirms C, H, N, S composition within ±0.3% deviation .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to moisture and light due to its sulfonamide and carboxylic acid groups. Store under inert gas (argon) at −20°C in amber vials. Degradation products can be monitored via periodic HPLC analysis (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what metal complexes exhibit promising reactivity?

The sulfonamide and carboxylic acid groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu(II), Zn(II)). For example, Cu(II) complexes show enhanced catalytic activity in oxidative coupling reactions. X-ray crystallography and DFT calculations (B3LYP/6-311++G(d,p)) can elucidate coordination geometry .

Q. What mechanistic insights explain its reactivity in cyclization or heterocycle-forming reactions?

The electron-deficient benzothiazole sulfonyl group facilitates nucleophilic attack at the pyrrolidine α-carbon, enabling cyclization. Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH and temperature conditions reveal a two-step mechanism: initial deprotonation of the carboxylic acid, followed by ring closure. Isotopic labeling (¹⁸O) can track oxygen transfer pathways .

Q. How can computational modeling optimize its application in reaction design?

Density Functional Theory (DFT) predicts transition states and reaction barriers for sulfonamide-mediated processes. For example, Gaussian 09 with M06-2X/def2-TZVP identifies favorable binding modes in enzyme inhibition studies. Molecular dynamics simulations (AMBER) assess solubility and aggregation behavior in aqueous media .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays may stem from impurity profiles (>95% purity required) or solvent effects (DMSO vs. saline). Standardize protocols using CLSI guidelines for MIC assays and validate via orthogonal methods (e.g., SPR for binding affinity). Meta-analysis of IC₅₀ values across studies identifies outliers .

Methodological Guidelines

  • Synthesis Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd vs. Ni) using DoE (Design of Experiments) .
  • Crystallization : Recrystallize from DMF/acetic acid (7:3) to enhance yield and purity .
  • Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in rodent models .

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